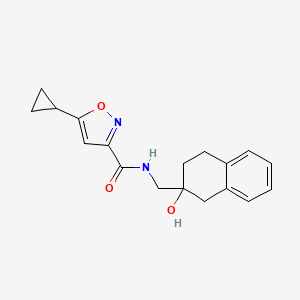

5-cyclopropyl-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide

CAS No.: 1421466-02-5

Cat. No.: VC7339708

Molecular Formula: C18H20N2O3

Molecular Weight: 312.369

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421466-02-5 |

|---|---|

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 312.369 |

| IUPAC Name | 5-cyclopropyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H20N2O3/c21-17(15-9-16(23-20-15)13-5-6-13)19-11-18(22)8-7-12-3-1-2-4-14(12)10-18/h1-4,9,13,22H,5-8,10-11H2,(H,19,21) |

| Standard InChI Key | JMYGGTVXWZAHMQ-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NO2)C(=O)NCC3(CCC4=CC=CC=C4C3)O |

Introduction

Synthesis Pathway

The synthesis of this compound likely involves:

-

Formation of the isoxazole ring: This can be achieved through cyclization reactions involving hydroxylamine and diketones or similar precursors.

-

Introduction of the cyclopropyl group: Cyclopropanation reactions are typically used to add this structural feature.

-

Attachment of the naphthalene derivative: This step may involve alkylation or reductive amination to link the naphthalene-based fragment to the isoxazole framework.

Detailed experimental conditions, such as solvents, catalysts, and temperatures, would depend on the specific reagents used.

Biological Activity

Compounds containing isoxazole rings and naphthalene derivatives are often studied for their pharmacological properties. Potential areas of research include:

-

Anti-inflammatory activity: Isoxazole derivatives are known to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticancer activity: The naphthalene moiety may facilitate binding to DNA or proteins involved in cell proliferation.

-

Neurological effects: The hydroxyl group on the tetrahydronaphthalene ring could interact with receptors in the central nervous system.

Further studies, including molecular docking and in vitro assays, would be required to confirm these activities.

Analytical Characterization

The compound can be characterized using standard techniques:

-

NMR Spectroscopy (1H and 13C): To confirm the presence of functional groups and verify molecular structure.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., amide C=O stretch).

-

X-ray Crystallography: If crystalline, this method can provide precise structural details.

Potential Applications

Given its structure, this compound could be explored for:

-

Drug Development: As a lead compound for anti-inflammatory or anticancer drugs.

-

Biological Probes: To study receptor-ligand interactions due to its diverse functional groups.

-

Material Science: Isoxazole derivatives sometimes exhibit interesting electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume